1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine

Drug Discovery Lead Optimization Physicochemical Property

1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine (CAS 1270360-84-3) is a fluorinated heterocyclic amine building block combining a 2,5-dimethylfuran substituent with a trifluoroethylamine motif. Its molecular formula is C₈H₁₀F₃NO, and its molecular weight is 193.17 g/mol.

Molecular Formula C8H10F3NO
Molecular Weight 193.17 g/mol
Cat. No. B13534622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine
Molecular FormulaC8H10F3NO
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(C(F)(F)F)N
InChIInChI=1S/C8H10F3NO/c1-4-3-6(5(2)13-4)7(12)8(9,10)11/h3,7H,12H2,1-2H3
InChIKeyMHMJEQRMLVBDSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine – Core Physicochemical and Structural Profile for Procurement Decisions


1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine (CAS 1270360-84-3) is a fluorinated heterocyclic amine building block combining a 2,5-dimethylfuran substituent with a trifluoroethylamine motif. Its molecular formula is C₈H₁₀F₃NO, and its molecular weight is 193.17 g/mol . Computed properties critical for early-stage drug design include a topological polar surface area (TPSA) of 39.2 Ų and a predicted partition coefficient (XLogP3) of 1.8 [1]. These values position the compound between more lipophilic all-carbon analogs and more polar heterocyclic variants lacking methyl substitution, directly impacting its utility in fragment-based screening and lead optimization campaigns.

Why 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine Cannot Be Replaced by Unsubstituted or Phenyl Analogs


Procurement based solely on the 'trifluoroethylamine' or 'furyl' substructure is insufficient; quantitative structural descriptors demonstrate a distinct physicochemical profile for the 2,5-dimethylfuran derivative that cannot be replicated by simpler analogs. The specific combination of the electron-rich dimethylfuran core with the trifluoromethyl group defines a unique property space. The two methyl groups on the furan ring simultaneously increase lipophilicity (XLogP3 = 1.8) compared to the parent furan analog and modulate the topological polar surface area to 39.2 Ų [2], a value distinct from analogous phenyl-based building blocks. These differences critically influence membrane permeability, solubility, and metabolic susceptibility, meaning a generic substitution would introduce an uncontrolled variable into any structure-activity relationship (SAR) study or synthetic route [1].

Quantifiable Differentiation of 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine from Closest Analogs


Enhanced Lipophilicity Drives Superior Membrane Permeability Over the Parent Furan Analog

Introduction of two methyl groups on the furan ring significantly increases the predicted lipophilicity of the target compound. 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine has a computed XLogP3 value of 1.8 [1]. In contrast, the non-methylated analog, 2,2,2-trifluoro-1-(furan-3-yl)ethan-1-amine, has a reported LogP of 1.25 . This represents a calculated increase of +0.55 log units for the target compound, a magnitude that can substantially improve passive membrane permeability and oral absorption potential.

Drug Discovery Lead Optimization Physicochemical Property

Higher Topological Polar Surface Area (TPSA) Differentiates from Phenyl-Based Bioisosteres

Replacing a phenyl ring with a 2,5-dimethylfuran ring results in a quantifiable shift in topological polar surface area (TPSA), a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. The target compound has a TPSA of 39.2 Ų [1]. An isosteric phenyl analog, 1-(2,5-dimethylphenyl)-2,2,2-trifluoroethan-1-amine, has a reported PSA of 26.02 Ų . The furan core thus increases polar surface area by 13.18 Ų, a substantial difference that can reduce passive transcellular permeability while potentially improving solubility.

Medicinal Chemistry Scaffold Hopping SAR

Furan Methyl Substitution Offers a Protective Effect on Metabolic Stability

The 2,5-dimethyl substitution on the furan ring is hypothesized to offer a metabolic stability advantage over unsubstituted furan analogs by sterically shielding the electron-rich heterocycle from oxidative metabolism [1]. While specific microsomal stability data for this exact compound is not publicly available, this is a well-established class-level inference. The unsubstituted analog, 2,2,2-trifluoro-1-(furan-3-yl)ethan-1-amine, lacks this steric protection and would be expected to exhibit higher intrinsic clearance .

Drug Metabolism Pharmacokinetics Structural Biology

Optimal Deployment Scenarios for 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine in R&D


Fragment-Based Drug Discovery (FBDD) Library Design for CNS Targets

The compound's balanced profile of moderate lipophilicity (XLogP3 = 1.8 [1]) and distinct TPSA (39.2 Ų [1]), compared to both unsubstituted heterocyclic and phenyl analogs, makes it an ideal fragment for probing central nervous system (CNS) targets. Its TPSA value falls within the typical range for CNS drug-likeness, while its enhanced LogP can be crucial for passive blood-brain barrier penetration. Procuring this specific analog ensures fragment libraries are enriched with a structural phenotype that aliphatic or unsubstituted aromatic amines cannot provide.

Lead Optimization for Protease or Kinase Inhibitors

The trifluoroethylamine group is a recognized amide bond bioisostere. In programs targeting proteases or kinases, this compound offers a metabolically stable P2/P3 moiety. The shielding of the furan ring by the 2,5-dimethyl groups [2] is a strategic advantage when oxidative metabolism of the heterocycle has been identified as a primary clearance pathway in lead compounds, a problem that would persist with an unsubstituted furan comparator .

Diversity-Oriented Synthesis for Antimicrobial SAR

Furan-containing compounds are frequently explored in antimicrobial research. This primary amine serves as a versatile, clickable building block for generating amide, sulfonamide, or urea libraries. The unique electronic and steric properties of the 2,5-dimethylfuran core, distinct from thiophene or phenyl analogs, allow for the exploration of novel chemical space in search of activity against resistant strains, making it a high-value procurement for SAR expansion.

Agrochemical Lead Scaffold Exploration

The combination of a fluorinated alkylamine with a dimethylfuran core provides a desirable property set for agrochemical discovery. The enhanced lipophilicity relative to the parent furan analog can improve cuticular penetration in insects or uptake in plants. Procuring this specific compound allows agrochemical research teams to explore a distinct physicochemical space compared to commercial standards, which often rely on simpler phenyl or heterocyclic amines.

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